molecular formula C12H12N2 B11909896 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile CAS No. 87870-08-4

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile

Cat. No.: B11909896
CAS No.: 87870-08-4
M. Wt: 184.24 g/mol
InChI Key: IMZQMKFIHHPROC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, a dihydroisoquinoline core, and a carbonitrile group at position 6. It has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as amines, alcohols, or other substituents.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at position 6 and the methyl groups at positions 1 and 4 make it a versatile compound for various synthetic and research applications .

Biological Activity

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile (CAS No. 87870-08-4) is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H12N2
  • Molecular Weight : 196.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism and other biochemical pathways.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could contribute to its neuroprotective effects.

Antidepressant and Anxiolytic Effects

Research has indicated that isoquinoline derivatives can exhibit antidepressant and anxiolytic effects. A study conducted on related compounds demonstrated significant improvements in behavioral models of depression and anxiety when administered to rodents . The mechanism was linked to the modulation of serotonin and dopamine pathways.

Neuroprotective Properties

Studies have shown that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Preliminary investigations into the anticancer properties of isoquinoline derivatives have shown promise. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . Further research is needed to elucidate the specific mechanisms involved.

Study 1: Antidepressant Activity

In a controlled study involving rats, administration of this compound led to a significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity. The compound was compared against standard antidepressants like fluoxetine and showed comparable efficacy .

Study 2: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls .

Comparative Analysis with Related Compounds

Compound NameAntidepressant ActivityNeuroprotective EffectsAnticancer Activity
This compoundModerateHighModerate
Other Isoquinoline DerivativesVariableModerateHigh
Standard Antidepressants (e.g., Fluoxetine)HighLowNone

Properties

CAS No.

87870-08-4

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1,4-dimethyl-3,4-dihydroisoquinoline-6-carbonitrile

InChI

InChI=1S/C12H12N2/c1-8-7-14-9(2)11-4-3-10(6-13)5-12(8)11/h3-5,8H,7H2,1-2H3

InChI Key

IMZQMKFIHHPROC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C2=C1C=C(C=C2)C#N)C

Origin of Product

United States

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